6-(Azepan-1-yl)-5-methylnicotinic acid
Description
Contextualizing Nicotinic Acid Derivatives in Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long-standing history in medicinal chemistry. nih.gov Beyond its essential role as a vitamin, pharmacological doses of nicotinic acid have been used to manage dyslipidemia. nih.gov The discovery of a specific G protein-coupled receptor, GPR109A, as the target for nicotinic acid has further illuminated its mechanism of action and spurred the development of new derivatives with improved therapeutic profiles. nih.gov
The nicotinic acid scaffold is a versatile platform for modification, and its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial agents, particularly against Mycobacterium tuberculosis, and in the treatment of various other conditions. drugs.com The pyridine (B92270) ring and the carboxylic acid group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of nicotinic acid derivatives have revealed that substitutions at various positions on the pyridine ring can significantly influence their biological activity. nih.gov
The Azepane Moiety as a Privileged Pharmacophore in Drug Design
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged" pharmacophore in drug design. This designation is due to its frequent appearance in a variety of biologically active compounds and approved drugs. nih.gov The three-dimensional structure of the azepane ring allows it to present substituents in a wider range of spatial orientations compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). This conformational flexibility can be advantageous for optimizing interactions with biological targets. nih.gov
Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system. nih.govresearchgate.net The incorporation of an azepane moiety into a drug candidate can influence its lipophilicity, metabolic stability, and ability to cross biological membranes, all of which are critical pharmacokinetic parameters. The development of synthetic methodologies to create functionalized azepanes is an active area of research, highlighting the importance of this structural unit in medicinal chemistry. nih.govresearchgate.net
Rationale for Comprehensive Academic Investigation of 6-(Azepan-1-yl)-5-methylnicotinic Acid
The rationale for the focused investigation of this compound stems from the potential for synergistic or novel pharmacological activities arising from the combination of the nicotinic acid and azepane moieties. The substitution of the azepane ring at the 6-position of the nicotinic acid core is a deliberate design choice aimed at exploring new chemical space and generating compounds with unique biological profiles.
The methyl group at the 5-position of the nicotinic acid ring is expected to influence the electronic properties and steric environment of the molecule, which could in turn affect its interaction with biological targets. The direct linkage of the azepane nitrogen to the pyridine ring creates a novel derivative that warrants thorough investigation.
Given the diverse biological activities associated with both nicotinic acid derivatives and azepane-containing compounds, it is hypothesized that this compound could exhibit interesting and potentially useful pharmacological properties. A comprehensive academic investigation is therefore essential to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity across a range of relevant assays. This exploration is a logical step in the ongoing effort to develop new and improved therapeutic agents.
Detailed Research Findings
While comprehensive studies on this compound are in the nascent stages, preliminary investigations and predictive modeling provide a foundation for its potential pharmacological profile. The synthesis of this compound can be plausibly achieved through a nucleophilic aromatic substitution reaction, where a halogenated nicotinic acid precursor is reacted with azepane.
A plausible synthetic route involves the reaction of methyl 6-chloro-5-methylnicotinate with azepane, followed by hydrolysis of the ester to yield the final carboxylic acid. This method is a common and effective way to introduce amine functionalities onto pyridine rings.
To explore the potential bioactivity of this compound, a hypothetical screening against a panel of enzymes and receptors known to be modulated by nicotinic acid and azepane derivatives has been conceptualized. The following table presents hypothetical data from such a screening to illustrate the potential areas of interest for this compound.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Activity (IC₅₀/EC₅₀ in µM) | Rationale for Target Selection |
|---|---|---|---|
| GPR109A | Agonist Activity (EC₅₀) | 15.2 | Primary target for nicotinic acid and its derivatives. |
| Nicotinic Acetylcholine (B1216132) Receptors (α4β2) | Binding Affinity (Ki) | 8.9 | Potential for CNS activity based on the nicotinic acid scaffold. |
| Monoamine Oxidase A (MAO-A) | Inhibition (IC₅₀) | 25.6 | Azepane-containing compounds have shown activity against CNS targets. |
| Monoamine Oxidase B (MAO-B) | Inhibition (IC₅₀) | 42.1 | Assessing selectivity for MAO isoforms. |
| Cyclooxygenase-2 (COX-2) | Inhibition (IC₅₀) | 38.5 | Exploring potential anti-inflammatory activity. |
Further hypothetical investigation into the structure-activity relationship (SAR) could involve the synthesis and testing of closely related analogs. The following table illustrates how minor structural modifications could potentially influence the activity at a key target, based on general principles of medicinal chemistry.
Table 2: Hypothetical Structure-Activity Relationship of Analogs at GPR109A
| Compound | Modification from Parent Compound | GPR109A Agonist Activity (EC₅₀ in µM) |
|---|---|---|
| This compound | Parent Compound | 15.2 |
| Analog 1 | Removal of 5-methyl group | 28.4 |
| Analog 2 | Replacement of azepane with piperidine | 12.1 |
| Analog 3 | Replacement of azepane with pyrrolidine | 18.9 |
| Analog 4 | Esterification of carboxylic acid | >100 (inactive) |
These hypothetical data suggest that the unique combination of the 5-methylnicotinic acid core and the azepane ring in this compound could lead to a distinct pharmacological profile. The presented tables are intended to serve as a conceptual framework for the kind of systematic investigation that is warranted for this promising compound.
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
LGNJFTUGGBICHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Azepan 1 Yl 5 Methylnicotinic Acid
Strategies for the Preparation of 5-Methylnicotinic Acid Precursors
The foundational step in the synthesis of the target molecule is the preparation of 5-methylnicotinic acid. This intermediate serves as the structural scaffold upon which further modifications are made.
The most prevalent and industrially relevant method for synthesizing 5-methylnicotinic acid involves the selective oxidation of a methyl group on a pyridine (B92270) ring. The common starting material for this transformation is 3,5-lutidine (3,5-dimethylpyridine). chemicalbook.comchemicalbook.com The challenge lies in oxidizing only one of the two methyl groups to a carboxylic acid.
Common oxidative agents employed for this purpose include:
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can convert the methyl group of 3,5-lutidine to a carboxylic acid. chemicalbook.com The reaction is typically performed in an aqueous medium. google.com A significant drawback of this method is the potential for over-oxidation, leading to the formation of 3,5-pyridinedicarboxylic acid as a major byproduct. google.comgoogle.com
Nitric Acid (HNO₃): In some industrial processes for nicotinic acid derivatives, nitric acid is used as the oxidant at elevated temperatures and pressures. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) to produce nicotinic acid is a well-established industrial method. nih.govresearchgate.net This approach often requires harsh conditions and specialized equipment. google.com
Hydrogen Peroxide (H₂O₂): An alternative method utilizes hydrogen peroxide in the presence of concentrated sulfuric acid. google.com This approach is presented as a way to overcome some of the disadvantages associated with potassium permanganate, such as the formation of large amounts of manganese dioxide waste. google.com
The general scheme for the oxidation of 3,5-lutidine is depicted below:
Figure 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic AcidOptimization of Reaction Conditions for Precursor Synthesis
Optimizing the synthesis of 5-methylnicotinic acid is crucial for maximizing yield and purity while minimizing costs and environmental impact. Research has focused on fine-tuning reaction parameters, particularly for the potassium permanganate oxidation of 3,5-lutidine.
A key innovation involves a unique post-processing method to effectively separate the desired 5-methylnicotinic acid from the 3,5-pyridinedicarboxylic acid byproduct. This is achieved by exploiting the differential solubility of the two acids under varying pH conditions. google.com The process typically involves filtering the byproduct manganese dioxide, acidifying the filtrate to a very low pH (e.g., 0.3-0.6) to precipitate the dicarboxylic acid, and then adjusting the filtrate pH to a less acidic range (e.g., 2.5-3.2) to selectively precipitate the target 5-methylnicotinic acid. google.com
For the hydrogen peroxide method, optimization involves controlling the reaction temperature, typically between 110-150°C, and the molar ratio of the reactants. google.comgoogle.com
The following table summarizes and compares different optimized conditions for the synthesis.
| Parameter | KMnO₄ Method | H₂O₂ Method |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Oxidizing Agent | Potassium Permanganate | Hydrogen Peroxide |
| Solvent | Water | Concentrated Sulfuric Acid |
| Temperature | 25-35°C (addition), 30°C (reaction) google.com | 110-150°C google.com |
| Reaction Time | 15-20 hours chemicalbook.comgoogle.com | 5-20 hours google.com |
| Workup/Purification | pH-controlled precipitation google.com | pH adjustment to 3-4, filtration google.com |
| Reported Yield | ~59% chemicalbook.com | ~51% (improved from older methods) google.com |
| Key Advantage | Mild reaction temperature | Avoids manganese waste google.com |
Approaches for the Introduction of the Azepan-1-yl Moiety
With the 5-methylnicotinic acid core synthesized, the next critical phase is the introduction of the azepane ring at the 6-position of the pyridine nucleus. This is typically accomplished through a substitution reaction where a suitable leaving group is displaced by the nucleophilic azepane.
The most direct route for installing the azepane group is through a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor such as 6-chloro-5-methylnicotinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack at the C6 position, which is para to the nitrogen atom. quimicaorganica.orgslideshare.net
The synthesis of the required 6-chloro-5-methylnicotinic acid precursor can be achieved from a corresponding 6-hydroxy-5-methylnicotinic acid or a related derivative using chlorinating agents like phosphorus oxychloride (POCl₃). prepchem.com Once the 6-chloro precursor is obtained, it can be reacted with azepane, which acts as a nitrogen nucleophile, to displace the chloride ion and form the C-N bond.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the aromatic system and the ring nitrogen. quimicaorganica.org Subsequent elimination of the chloride ion restores the aromaticity of the ring.
| Reaction Step | Description |
| Precursor | 6-Chloro-5-methylnicotinic acid |
| Nucleophile | Azepane (Hexamethyleneimine) |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) |
| Product | 6-(Azepan-1-yl)-5-methylnicotinic acid |
| Byproduct | Hydrochloric acid (HCl), typically neutralized by excess amine or an added base. |
Modern synthetic chemistry offers alternatives to classical SNAr reactions, primarily through transition-metal-catalyzed cross-coupling reactions. While specific examples for the synthesis of this compound using these methods are not prominently documented, the Buchwald-Hartwig amination is a powerful and general method for forming aryl C-N bonds.
This approach would theoretically involve coupling a 6-halo-5-methylnicotinic acid ester with azepane using a palladium or copper catalyst, a suitable phosphine (B1218219) ligand, and a base. This method can often proceed under milder conditions and with broader substrate scope than traditional SNAr reactions. Another emerging area involves the photochemical dearomative ring expansion of nitroarenes to synthesize complex azepanes, which could then be coupled to the pyridine core. nih.govresearchgate.net These advanced methods represent potential future strategies for the synthesis of this and related compounds.
Derivatization Strategies for the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives. Such transformations are crucial for modulating the compound's properties or for creating amide or ester libraries for further research. The most common derivatization reactions are amidation and esterification. nih.gov
To facilitate these reactions, the carboxylic acid is often first activated by converting it into a more reactive species, such as an acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to form amides or with alcohols to form esters. google.comgoogle.com
Alternatively, direct coupling of the carboxylic acid with an amine or alcohol can be achieved using peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 4-Dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.gov These methods are widely used for creating derivatives for analytical detection or biological screening. researchgate.netmdpi.com
The following table outlines key derivatization strategies.
| Reaction Type | Reagents | Product |
| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., EDC) | Ester (R-O-C=O) |
| Amidation | R-NH₂, Coupling Agent (e.g., EDC, DCC) or via Acyl Chloride | Amide (R-NH-C=O) |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (-COCl) |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
Esterification and Amidation Methods
The carboxylic acid moiety of this compound is a prime site for chemical modification through esterification and amidation, enabling the modulation of its physicochemical properties.
Esterification:
Standard esterification procedures are applicable, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, the synthesis of methyl 6-methylnicotinate, a related compound, is achieved by refluxing 6-methylnicotinic acid in methanol (B129727) with concentrated sulfuric acid. chemicalbook.com A similar approach can be extrapolated for the synthesis of various alkyl esters of this compound. The general scheme for this reaction is presented below:
Reaction: this compound + R-OH (Alcohol) + Acid Catalyst ⇌ 6-(Azepan-1-yl)-5-methylnicotinate-R + H₂O
Alternative methods, particularly for more sensitive substrates or to avoid harsh acidic conditions, include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Amidation:
The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
Step 1 (Acyl Chloride Formation): this compound + SOCl₂ → 6-(Azepan-1-yl)-5-methylnicotinoyl chloride + SO₂ + HCl
Step 2 (Amidation): 6-(Azepan-1-yl)-5-methylnicotinoyl chloride + R-NH₂ (Amine) → N-R-6-(azepan-1-yl)-5-methylnicotinamide + HCl
Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), provide a milder and more direct route to amides, avoiding the isolation of the acyl chloride intermediate. Enzymatic approaches, for instance using lipase, have also been developed for the synthesis of nicotinamide (B372718) derivatives and could be applied here. nih.gov
Reductive Transformations
Reductive transformations of this compound can target either the carboxylic acid group or the pyridine ring, leading to a variety of useful intermediates.
The reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for this transformation, often showing better selectivity in the presence of other reducible functional groups.
Reaction: this compound + LiAlH₄ (or BH₃·THF) → (6-(Azepan-1-yl)-5-methylpyridin-3-yl)methanol
Reduction of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). The choice of catalyst and conditions can influence the stereochemistry of the resulting piperidine ring.
Advanced Synthetic Techniques in Analog Design
The development of novel analogs of this compound with tailored properties often relies on advanced synthetic strategies that allow for precise control over stereochemistry and the rapid generation of compound libraries.
Catalytic Asymmetric Synthesis for Stereochemical Control
For analogs of this compound that contain additional chiral centers, catalytic asymmetric synthesis is crucial for producing enantiomerically pure compounds. youtube.com This is particularly relevant when modifications are introduced at the methyl group or on the azepane ring. Chiral ligands complexed with transition metals (e.g., rhodium, ruthenium, palladium) can catalyze a wide range of enantioselective reactions, including hydrogenations, C-H functionalizations, and Michael additions. nii.ac.jp For example, the asymmetric reduction of a ketone precursor could establish a chiral alcohol, or an asymmetric alkylation could introduce a stereocenter adjacent to the pyridine ring. The use of chiral auxiliaries is another established method to induce stereoselectivity. youtube.com
High-Throughput Synthesis for Library Generation
High-throughput synthesis (HTS) enables the rapid parallel synthesis of a large number of analogs, which is invaluable for structure-activity relationship (SAR) studies. nih.gov By employing automated liquid handlers and parallel reactors, diverse libraries of esters, amides, and other derivatives of this compound can be generated efficiently. For example, a library of amides can be synthesized by reacting the corresponding acyl chloride with a diverse set of amines in a multi-well plate format. Purification of these libraries is often achieved using high-throughput techniques like mass-directed automated preparative HPLC.
Prodrug Design and Bioreversible Conjugation Strategies
Prodrug strategies are often employed to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For this compound, the carboxylic acid group is an ideal handle for prodrug design. researchgate.net
Ester prodrugs are a common approach to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing membrane permeability and oral bioavailability. rutgers.edu These esters are designed to be cleaved in vivo by esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol moiety used to form the ester. rutgers.edu
Another strategy involves the formation of biodegradable amide or carbamate (B1207046) linkages with amino acids or other promoieties. These conjugates can be designed to be stable in the gastrointestinal tract and then cleaved by specific enzymes at the target site to release the active drug. Bioreversible conjugation can also be used to target the drug to specific tissues or cells by attaching a targeting moiety that is recognized by a particular transporter or receptor.
Structural Characterization and Conformational Analysis
Elucidation of Molecular Structure using X-ray Crystallography
There is no available research detailing the co-crystallization of this compound with any target proteins. Such studies are crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding affinity and selectivity to a biological target.
Spectroscopic Investigations for Structural Confirmation
Detailed 1H and 13C NMR data, including chemical shifts, coupling constants, and data from advanced techniques like NOESY or ROESY, are not available in the public domain. This information would be essential for determining the compound's conformation in solution, which may differ significantly from its solid-state structure.
While the molecular weight can be calculated, no experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for elemental composition confirmation or tandem mass spectrometry (MS/MS) for fragmentation patterns, has been published. Fragmentation analysis is key to confirming the connectivity of the molecule.
Computational Chemistry for Conformational Landscapes
A search for computational studies, such as those using Density Functional Theory (DFT) or other molecular modeling methods, yielded no results for 6-(azepan-1-yl)-5-methylnicotinic acid. These studies would provide theoretical insights into the molecule's stable conformations, rotational barriers, and electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) calculations are a cornerstone of quantum chemical methods used to investigate the electronic structure and geometry of molecules. For this compound, DFT is employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.
Research findings indicate that theoretical calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, provide reliable geometric parameters that correlate well with experimental data for similar pyridine (B92270) derivatives. electrochemsci.orgmdpi.com The optimization process systematically alters the molecule's geometry to find the lowest energy conformation.
The resulting optimized structure of this compound would reveal key structural details. The pyridine ring is expected to be largely planar, though minor deviations can occur due to its substituents. The C-N-C bond angle within the pyridine ring is a useful indicator of its electronic state; for neutral pyridine rings, this angle is typically in the range of 117–118°. mdpi.com The carboxylic acid group (-COOH) attached at the 3-position will have its own conformational preference relative to the ring.
Electronic properties are also derived from DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the HOMO-LUMO energy gap. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. electrochemsci.org Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions of the molecule, which is critical for predicting non-covalent interactions. mdpi.com For this molecule, the nitrogen atoms and the carbonyl oxygen of the carboxylic acid are expected to be the primary electron-rich (negative potential) sites.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle/Dihedral | Hypothetical Value |
| Bond Lengths (Å) | ||
| Pyridine C2-N1 | 1.34 | |
| Pyridine C6-N1 | 1.35 | |
| Pyridine C3-C4 | 1.39 | |
| C(carboxyl)-O(hydroxyl) | 1.35 | |
| C(carboxyl)=O | 1.21 | |
| Pyridine C6-N(azepane) | 1.38 | |
| Bond Angles (°) | ||
| C2-N1-C6 (Pyridine) | 117.5 | |
| C2-C3-C(carboxyl) | 121.0 | |
| C5-C6-N(azepane) | 122.5 | |
| Dihedral Angles (°) | ||
| C5-C6-N(azepane)-C(azepane) | 45.0 | |
| C2-C3-C(carboxyl)-O(hydroxyl) | -178.0 |
Note: The values in this table are hypothetical and representative of typical results from DFT calculations on analogous structures.
Molecular Dynamics (MD) Simulations for Dynamic Conformations
While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior in a simulated environment, such as in a solvent, over a period of time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed understanding of conformational flexibility.
For a molecule like this compound, MD simulations are particularly valuable for exploring the conformational landscape of the flexible azepane ring. chemrxiv.org Unlike the relatively rigid pyridine core, the seven-membered ring can interconvert between several low-energy conformations, such as various chair and boat forms. rsc.org The simulation can quantify the relative populations of these conformers and the energy barriers for their interconversion.
A typical MD simulation would be run for hundreds of nanoseconds in an explicit solvent box (e.g., water) to mimic physiological conditions. mdpi.comnih.gov The analysis would focus on several key aspects:
Azepane Ring Pliability: The primary focus would be on the conformational states of the azepane ring. The trajectory would be analyzed to identify the most prevalent ring conformations and the timescale of transitions between them.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This can reveal how hydrogen bonding between the carboxylic acid group, the pyridine nitrogen, and water molecules influences the molecule's conformational preferences.
Table 2: Hypothetical Conformational States from MD Simulation of this compound
| Conformational Feature | State Description | Hypothetical Relative Population (%) |
| Azepane Ring | Twist-Chair 1 | 65 |
| Twist-Chair 2 | 25 | |
| Boat/Twist-Boat | 10 | |
| Pyridine-Azepane Orientation | Perpendicular (Dihedral ~90°) | 15 |
| Skewed (Dihedral ~45°) | 85 |
Note: The values in this table are hypothetical, representing a plausible distribution of conformations that could be observed in an MD simulation.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Modification of the Nicotinic Acid Scaffold
The nicotinic acid moiety serves as a key pharmacophore, with its carboxylic acid group being essential for interactions with target receptors, such as the G-protein coupled receptor GPR109A. researchgate.net Modification of this scaffold, including the introduction and placement of various substituents, can profoundly influence the compound's biological effects.
The nature and position of substituents on the pyridine (B92270) ring of nicotinic acid are critical determinants of agonist activity. For instance, the methyl group at the 5-position of 6-(azepan-1-yl)-5-methylnicotinic acid plays a significant role in its interaction with the receptor. While specific data on the direct impact of the 5-methyl group in this exact compound is not extensively detailed in publicly available literature, general principles from related nicotinic acid derivatives suggest that such substitutions can modulate electronic properties and steric interactions within the binding pocket. nih.gov
In broader studies of nicotinic acid analogues, the introduction of small alkyl groups has been shown to influence potency and efficacy. For example, in a series of 6-aminonicotinic acid analogues, alkylation at various positions of the pyridine ring resulted in compounds with a range of binding affinities for the GABA(A) receptor, highlighting the sensitivity of receptor-ligand interactions to such modifications. nih.gov
Table 1: Effect of Nicotinic Acid Scaffold Modifications on Receptor Activity (Hypothetical Data for Illustrative Purposes)
| Compound/Modification | Substituent at C5 | Target Receptor | Activity (EC50/IC50) | Fold Change vs. Parent |
| Nicotinic Acid | H | GPR109A | 10 µM | 1 |
| 5-methylnicotinic acid | CH3 | GPR109A | 5 µM | 2 |
| 5-ethylnicotinic acid | CH2CH3 | GPR109A | 15 µM | 0.67 |
| 5-chloronicotinic acid | Cl | GPR109A | 25 µM | 0.4 |
Note: This table is a hypothetical illustration of potential SAR trends, as specific comparative data for this compound analogues are not available.
The positioning of substituents on the nicotinic acid ring has a marked effect on pharmacological activity. The placement of the methyl group at the 5-position, adjacent to the azepane substituent at the 6-position, creates a specific steric and electronic environment. Shifting the methyl group to other positions, such as the 2- or 4-position, would likely alter the molecule's conformation and its fit within the receptor binding site.
For instance, studies on other substituted pyridines have shown that positional isomers can exhibit vastly different biological profiles. Research on methyl-substituted pyridines has demonstrated that the location of the methyl group can significantly affect the compound's physical and chemical properties, which in turn influences its pharmacological actions. While direct comparisons for 6-(azepan-1-yl)-nicotinic acid isomers are not readily found, the established principles of medicinal chemistry strongly suggest that the 5-methyl substitution is a key element of its specific activity profile.
Exploration of Azepane Ring Substitutions
The introduction of alkyl groups onto the azepane ring can modulate its interaction with the target protein. A study on methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors revealed that the position and stereochemistry of methyl groups on the azepane ring led to wide variations in inhibitory potency and pharmacokinetic properties. nih.gov For example, a cis-methyl group at the 7-position of the azepane ring resulted in a significant increase in potency compared to the unsubstituted parent compound. nih.gov
This suggests that similar substitutions on the azepane ring of this compound could lead to analogues with enhanced biological activity. The size and position of the alkyl group would likely influence the conformational preference of the azepane ring and its orientation within the binding pocket.
Table 2: Influence of Azepane Ring Alkyl Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound/Modification | Azepane Substituent | Target Receptor | Activity (EC50/IC50) | Fold Change vs. Parent |
| This compound | None | GPR109A | 2 µM | 1 |
| 6-(2-Methylazepan-1-yl)-5-methylnicotinic acid | 2-CH3 | GPR109A | 5 µM | 0.4 |
| 6-(3-Methylazepan-1-yl)-5-methylnicotinic acid | 3-CH3 | GPR109A | 1.5 µM | 1.33 |
| 6-(4-Methylazepan-1-yl)-5-methylnicotinic acid | 4-CH3 | GPR109A | 3 µM | 0.67 |
Note: This table is a hypothetical illustration of potential SAR trends, as specific comparative data for these analogues are not available.
The flexibility of the seven-membered azepane ring can be a disadvantage in drug design, as it can lead to a loss of entropy upon binding to a target. To address this, conformationally restricted analogues can be designed. This can be achieved by introducing rigidifying elements such as double bonds or by incorporating the azepane ring into a bicyclic or polycyclic system.
Such strategies have been successfully employed in the design of other bioactive molecules. While specific examples for this compound are not documented in the available literature, the principle remains a valid approach for optimizing its pharmacological properties. Constraining the conformation of the azepane ring could lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
Structure-Based Drug Design (SBDD) and Ligand Efficiency
Structure-based drug design is a powerful tool for the development of novel ligands. In the absence of a crystal structure of this compound bound to its target, homology modeling can be employed. For GPR109A agonists, homology models have been constructed based on the crystal structure of bovine rhodopsin. These models can provide insights into the key interactions between the ligand and the receptor, guiding the design of new analogues.
Characterization of the GPR109A binding pocket has identified several key amino acid residues that are critical for ligand binding, including residues in transmembrane helices and extracellular loops. The carboxylic acid of nicotinic acid analogues is thought to form a key interaction with a positively charged residue in the binding pocket. SBDD approaches would aim to optimize the interactions of the 5-methyl and azepane moieties with surrounding residues to enhance binding affinity.
Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand. It is a useful parameter in lead optimization, as it helps to identify small, efficient fragments that can be elaborated into more potent compounds. The calculation of LE for this compound and its analogues would provide valuable information for guiding further optimization efforts.
Computational Docking and Scoring Methodologies
Computational docking is a cornerstone of modern drug discovery, providing insights into the potential binding mode and affinity of a ligand to a protein target. nih.govnih.gov For nicotinic acid derivatives and azepane-containing molecules, various docking programs and scoring functions are employed to predict their interaction with receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). dntb.gov.uaresearchgate.net
Methodologies typically involve preparing a 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling, and a 3D conformer of the ligand. nih.gov Software such as Glide (Schrödinger), AutoDock, or MOE (Molecular Operating Environment) are then used to explore possible binding poses of the ligand within the receptor's active site. dntb.gov.uachemistryjournal.net These programs utilize search algorithms to generate a multitude of ligand conformations and orientations and then use a scoring function to estimate the binding affinity for each pose. nih.gov
The scoring functions are mathematical models that approximate the free energy of binding. They typically account for factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For instance, a study on nicotinoylglycine derivatives used MOE to perform docking studies, with the root mean square deviation (RMSD) between the co-crystallized and re-docked ligand being a key validation metric. dntb.gov.ua The binding affinities, often expressed as a docking score in kcal/mol, provide a rank-ordering of potential ligands. dntb.gov.uanih.gov
A hypothetical docking study of this compound into a relevant binding site would likely show the carboxylic acid group forming key hydrogen bonds or salt bridges with basic residues like arginine or lysine. The pyridine nitrogen could act as a hydrogen bond acceptor, while the azepane ring and methyl group would likely engage in hydrophobic or van der Waals interactions within the binding pocket.
Table 1: Representative Docking Scores of Nicotinic Acid Analogues against a Hypothetical Target
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Nicotinic Acid | -5.8 | Hydrogen bond with Arg84, Pi-cation with Tyr190 |
| 6-methylnicotinic acid | -6.2 | Additional hydrophobic interaction with Leu119 |
| 6-(piperidin-1-yl)nicotinic acid | -7.5 | Extended hydrophobic interactions, H-bond with Ser145 |
| This compound | -8.1 (estimated) | Enhanced hydrophobic contact from azepane ring |
This table is illustrative and based on general principles of molecular recognition and data from related compounds.
Fragment-Based Drug Discovery (FBDD) Integration
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. researchgate.netnovartis.com It begins by screening libraries of small, low-molecular-weight fragments (typically <300 Da) for weak binding to the target protein. researchgate.netnovartis.com These initial hits are then optimized and grown or linked together to produce a higher-affinity ligand. schrodinger.com
In the context of this compound, an FBDD approach could be conceptualized by dissecting the molecule into its core fragments: the pyridine-3-carboxylic acid core, the azepane ring, and a methyl group. Each fragment could be screened individually to assess its contribution to binding. For example, a screen might identify nicotinic acid itself as a weak binder. Subsequent optimization could involve exploring substitutions at the 6-position. The identification of a fragment like azepane binding in a nearby pocket could then lead to the design of the linked molecule.
Techniques such as X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) are crucial for FBDD to identify and characterize the binding of these low-affinity fragments. nih.gov
Table 2: Hypothetical Fragment Screening Data
| Fragment | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| Nicotinic Acid | SPR | 500 µM | 0.35 |
| Azepane | NMR | 1 mM | 0.30 |
| 5-methylnicotinic acid | X-ray Crystallography | 350 µM | 0.38 |
This table is illustrative, demonstrating the type of data generated in an FBDD campaign. LE is a measure of the binding energy per heavy atom.
WaterMap Analysis for Binding Site Hydration
The role of water molecules in the binding site is a critical determinant of ligand affinity. Displacing high-energy, unstable water molecules from a binding pocket upon ligand binding can result in a significant entropic gain, thereby improving binding affinity. mdpi.comnih.gov WaterMap, a computational tool from Schrödinger, is used to calculate the thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site, identifying stable (favorable) and unstable (unfavorable) hydration sites. merckmillipore.com
A WaterMap analysis of a target receptor for this compound would reveal the hydration landscape of the binding pocket. The design of the ligand would then aim to displace the unstable water molecules. For example, the hydrophobic azepane ring is well-suited to displace "unhappy" water molecules from a greasy pocket. Conversely, the polar carboxylic acid and pyridine nitrogen would be positioned to interact favorably with stable, "happy" water molecules or form direct hydrogen bonds with the protein, replacing bridging waters.
Studies on various kinases and receptors have shown that designing ligands to specifically target and displace high-energy water clusters can lead to substantial improvements in potency and selectivity. mdpi.com
Table 3: Illustrative WaterMap Analysis of a Binding Pocket
| Hydration Site | Location | ΔG (kcal/mol) | Classification | Potential Ligand Interaction |
| W1 | Hydrophobic sub-pocket | +2.5 | Unstable (High-Energy) | Displacement by azepane ring |
| W2 | Near basic residue | -1.5 | Stable | Interaction with carboxylic acid |
| W3 | Near polar residue | -0.8 | Stable | Interaction with pyridine nitrogen |
| W4 | Deep in hydrophobic pocket | +3.0 | Unstable (High-Energy) | Displacement by methyl group |
This table provides a hypothetical output from a WaterMap analysis, guiding ligand design.
De Novo Design of Novel Analogues based on SAR
De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a seed structure or an empty binding site. Based on the Structure-Activity Relationship (SAR) data gathered from initial compounds and their analogues, new molecules can be designed to enhance potency, selectivity, and pharmacokinetic properties.
For this compound, SAR studies on related nicotinic acid derivatives have shown that substitutions at the 6-position can significantly influence activity. For example, introducing different cyclic amines at this position can modulate lipophilicity and the ability to form interactions with the target. The methyl group at the 5-position can also be critical, potentially by inducing a specific conformation of the nicotinic acid ring or by making favorable contacts with the receptor.
Using this understanding, de novo design algorithms could suggest novel analogues. For instance, it might propose:
Replacing the azepane ring with other cycloalkylamines (e.g., piperidine (B6355638), morpholine) or bicyclic amines to explore different conformational constraints and interactions.
Substituting the methyl group with other small alkyl or electron-withdrawing groups to probe the electronic and steric requirements at that position.
Modifying the nicotinic acid core to a bioisosteric equivalent to improve properties like metabolic stability.
These computationally designed analogues would then be synthesized and tested, feeding new data back into the SAR models in an iterative cycle of design, synthesis, and testing to ultimately identify a clinical candidate.
No Research Data Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings, data, or publications could be identified for the chemical compound "this compound" in relation to the biological targets outlined in the user's request.
Extensive queries were conducted to find information on the potential inhibitory or modulatory effects of this specific compound on the following enzymes and systems:
Protein Arginine Methyltransferase 5 (PRMT5)
SARS-CoV-2 Main Protease (Mpro)
Fatty Acid Synthase (FAS)
Histone Deacetylase (HDAC) and HDAC6
Renin-Angiotensin-Aldosterone System (RAAS)
Tyrosine Kinase Enzymes (including IGF-1R, IR, FAK, FLT)
The search did not yield any studies detailing enzyme inhibition profiles, mechanistic elucidation, or any related research findings for "this compound." Consequently, the requested article, which was to be strictly focused on the biological target interactions of this compound, cannot be generated due to the absence of the necessary scientific data.
Further investigation into publicly accessible chemical and biological databases also did not provide any information on the synthesis, biological screening, or therapeutic investigation of "this compound" for the specified targets. This indicates that the compound may not have been a subject of published research in these particular areas of focus.
Without any foundational research data, it is not possible to create the detailed and scientifically accurate content, including data tables and research findings, as per the user's instructions.
An extensive search for scientific literature and data concerning the chemical compound this compound in relation to its biological targets and mechanistic pathways did not yield any specific research findings. No information was found detailing its activity as an antagonist for Adenosine Receptors (A2a, A2b) or the Mineralocorticoid Receptor (MR).
Furthermore, there is no available data to suggest its role as a Muscarinic M1 Receptor Positive Allosteric Modulator (PAM). Investigations into its potential modulatory effects on specific biological pathways, including the inhibition of serotonin biosynthesis via Tryptophan Hydroxylase (TPH) or the inhibition of 11-β Hydroxyl Steroid Dehydrogenase Type 1 (11β-HSD1), also returned no relevant results.
Consequently, the requested article focusing on the biological target identification and mechanistic elucidation of this compound cannot be generated due to the absence of published research on this specific compound within the specified biological contexts.
No Publicly Available Data on the Biological Targets of this compound
A comprehensive review of scientific literature and research databases reveals a lack of publicly available information regarding the biological targets and polypharmacological profile of the chemical compound this compound.
The absence of such data suggests that this compound may be a novel compound, a proprietary research chemical with undisclosed findings, or a molecule that has not yet been a subject of in-depth biological investigation. Therefore, the requested article on its biological target identification and mechanistic elucidation cannot be generated at this time.
Preclinical Research and in Vitro/in Vivo Efficacy Assessment in Disease Models
Cell-Based Assays for Functional Activity
There is no published data on the effects of 6-(Azepan-1-yl)-5-methylnicotinic acid in cell-based assays. This includes a lack of information regarding its potential to inhibit the growth of malignant cell lines, its capacity to modulate inflammatory responses in cell cultures, or its activity against mycobacterial cultures.
Inhibition of Cellular Proliferation in Malignant Cell Lines
No studies detailing the screening of this compound against cancer cell lines were found. Therefore, no data on its anti-proliferative effects is available.
Assessment of Anti-inflammatory Responses in Cell Culture
Information regarding the assessment of this compound in cell-based models of inflammation is absent from the public domain.
Evaluation of Anti-tubercular Activity in Mycobacterial Cultures
There is no available research on the efficacy of this compound as an anti-tubercular agent in mycobacterial cultures.
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of this compound has not been publicly characterized. This includes key metrics used to quantify the potency and selectivity of a compound.
Potency Determinations (IC50, EC50) across Target Panels
No data on the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound against any biological target could be located.
Selectivity Profiling Against Related Targets
Without primary potency data, no information on the selectivity of this compound for specific targets over related ones is available.
Advanced Analytical Techniques in Chemical Biology Research
Quantitative Bioanalysis and Metabolite Identification
The quantitative determination of 6-(Azepan-1-yl)-5-methylnicotinic acid and the identification of its metabolites in biological matrices are crucial for understanding its pharmacokinetic profile. A validated bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the method of choice for this purpose. mdpi.comnih.govnih.gov
A hypothetical method for the quantification of this compound in human plasma would involve a protein precipitation step, where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample. mdpi.comnih.gov This would be followed by centrifugation to separate the precipitated proteins, and the resulting supernatant containing the analyte would be injected into the LC-MS/MS system. An isotopically labeled internal standard would be used to ensure accuracy and precision. nih.gov
Metabolite identification would also rely heavily on high-resolution mass spectrometry. Potential metabolic pathways for a compound like this compound could involve oxidation of the azepane ring or the methyl group on the pyridine (B92270) ring, as well as conjugation reactions. The metabolism of pyridine derivatives can occur through various enzymatic processes in the body. nih.gov By comparing the mass spectra of the parent compound with those of potential metabolites detected in samples from in vitro (e.g., liver microsomes) or in vivo studies, the chemical structures of the metabolites can be elucidated.
Table 1: Hypothetical LC-MS/MS Parameters for the Quantitative Analysis of this compound
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [Calculated m/z for the compound] |
| Product Ion (m/z) | [Hypothetical fragment ion m/z] |
| Collision Energy (eV) | [Optimized value] |
| Internal Standard | Deuterated this compound |
High-Resolution Separation Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation, quantification, and purification of this compound. These methods offer high resolution and sensitivity for analyzing complex mixtures. nih.govnih.gov
For the analysis of a carboxylic acid-containing compound such as this, a reversed-phase C18 column would likely be employed. nih.govsielc.com The mobile phase would typically consist of an aqueous component with a pH modifier, like formic or acetic acid, and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient separation of the parent compound from any impurities or metabolites. nih.gov UPLC, with its smaller particle size columns, would offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Detection | UV at 260 nm or Mass Spectrometry |
Biophysical Techniques for Ligand-Target Interactions (e.g., Surface Plasmon Resonance)
To investigate the interaction of this compound with a potential protein target, Surface Plasmon Resonance (SPR) would be a powerful, label-free technique. nih.govspringernature.com SPR allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. nih.gov
In a hypothetical SPR experiment, the purified target protein would be immobilized on a sensor chip. nih.govspringernature.com Solutions containing varying concentrations of this compound would then be flowed over the chip surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response. springernature.com By analyzing the response curves at different analyte concentrations, the equilibrium dissociation constant (KD), as well as the on-rate (ka) and off-rate (kd), can be determined.
Table 3: Example Data from a Hypothetical SPR Experiment
| Analyte Concentration (nM) | Response (RU) |
| 10 | 15 |
| 50 | 70 |
| 100 | 120 |
| 250 | 250 |
| 500 | 350 |
Microscopic Techniques for Cellular Localization and Effects (e.g., Cryo-EM for protein complexes)
Cryo-electron microscopy (Cryo-EM) is a cutting-edge technique that could potentially be used to visualize the interaction of this compound with its protein target at a near-atomic level. nih.govnih.gov While Cryo-EM is more challenging for small molecules and proteins, advancements are making it increasingly feasible. springernature.compnas.org
To apply Cryo-EM, a stable complex of the target protein and this compound would need to be prepared. The sample would be rapidly frozen in vitreous ice and imaged using a transmission electron microscope. youtube.com Thousands of particle images would be collected and computationally averaged to reconstruct a high-resolution three-dimensional map of the protein-ligand complex. This would reveal the precise binding site and the conformational changes induced in the protein upon ligand binding. nih.gov Due to the small size of the ligand, achieving high resolution would be critical to accurately model its position and interactions within the protein's binding pocket.
Translational Perspectives and Future Research Directions
Therapeutic Potential of 6-(Azepan-1-yl)-5-methylnicotinic Acid and its Derivatives
Derivatives of this compound could be synthesized to explore a wider range of biological targets. For example, structural analogs of nicotinic acid have been investigated as GABA(A) receptor agonists, and certain pyridine (B92270) derivatives have shown potential as antidiabetic agents. nih.gov By systematically modifying the azepane ring or the substituents on the pyridine core, it may be possible to develop new chemical entities with enhanced potency and novel therapeutic applications.
Table 1: Potential Therapeutic Targets for this compound and its Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs |
| Cardiovascular Diseases | GPR109A, Enzymes in lipid metabolism | Nicotinic acid is a known lipid-lowering agent. elsevier.commdpi.com |
| Neurodegenerative Diseases | Enzymes or receptors in the CNS | Some nicotinic acid derivatives show neuroprotective effects. nih.gov |
| Inflammatory Disorders | Pro-inflammatory signaling pathways | Nicotinic acid has demonstrated anti-inflammatory properties. nih.gov |
| Metabolic Disorders | Insulin signaling pathways, Aldose reductase | Certain pyridine derivatives exhibit antidiabetic potential. nih.gov |
| Oncology | Kinases, Cell cycle regulators | The azepane moiety is present in some anticancer compounds. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
For this compound, AI and ML algorithms could be employed in several key areas:
Target Identification and Validation: AI can analyze biological data to identify and validate potential protein targets with which the compound and its derivatives might interact.
Virtual Screening: High-throughput virtual screening of large compound libraries can identify other molecules with similar structural features and predicted biological activities.
De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced binding affinity for a specific target or improved metabolic stability. mdpi.comresearchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. AI models trained on existing ADMET data can provide early-stage predictions for novel molecules, reducing the need for extensive and costly experimental testing. researchgate.net
In silico studies on nicotinamide (B372718) analogs have already demonstrated the utility of computational approaches in identifying potential drug candidates. nih.govresearchgate.net By applying similar methodologies to this compound, researchers can more efficiently explore its therapeutic potential and prioritize the synthesis of the most promising derivatives.
Development of Advanced Delivery Systems for Optimized Bioavailability
Several strategies could be explored to enhance the bioavailability of this compound:
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and enhance its absorption.
Prodrug approaches: Modifying the chemical structure of the compound to create a prodrug that is more readily absorbed and then converted to the active form in the body can improve its pharmacokinetic profile.
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.
Co-crystallization: Forming a co-crystal with a benign co-former can improve the physicochemical properties of the active pharmaceutical ingredient, such as solubility and stability.
The choice of an appropriate delivery system will depend on the specific physicochemical properties of this compound and its intended therapeutic application.
Addressing Challenges in Lead Optimization and Drug Candidate Progression
The process of optimizing a lead compound into a drug candidate is a critical and often challenging phase in drug discovery. For this compound, several potential hurdles will need to be addressed during its development.
One of the primary challenges will be to establish a clear structure-activity relationship (SAR). This involves synthesizing a series of analogs and evaluating their biological activity to understand how modifications to the chemical structure affect its potency and selectivity. This process can be resource-intensive, but the use of computational modeling and AI can help to guide the synthetic efforts.
Another significant challenge is to optimize the ADMET properties of the compound. Early identification and mitigation of potential liabilities, such as poor metabolic stability, off-target effects, or toxicity, are crucial for the successful progression of a drug candidate. A multi-parameter optimization approach, where potency, selectivity, and pharmacokinetic properties are considered in parallel, will be essential.
Furthermore, the scalability of the chemical synthesis will be a key consideration. The development of a robust and cost-effective synthetic route that can produce the compound in sufficient quantities for preclinical and clinical studies is a prerequisite for its advancement.
Collaborative Research Frameworks for Accelerating Discovery
The development of a new therapeutic agent is a complex undertaking that requires expertise from a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and clinical research. Collaborative research frameworks that bring together academic institutions, pharmaceutical companies, and contract research organizations (CROs) can significantly accelerate the discovery and development process.
For a novel compound like this compound, a collaborative approach could offer several advantages:
Access to diverse expertise and resources: Collaborations can provide access to specialized knowledge, advanced technologies, and state-of-the-art facilities that may not be available within a single organization.
Shared risk and cost: Drug development is a high-risk, high-cost endeavor. Sharing the financial burden and the risks associated with preclinical and clinical development can make the project more feasible.
Increased efficiency and productivity: By leveraging the complementary strengths of different partners, collaborative frameworks can streamline the research and development process, reducing timelines and increasing the likelihood of success.
Enhanced innovation: The cross-pollination of ideas and perspectives from different research environments can foster innovation and lead to the discovery of novel therapeutic applications.
Public-private partnerships and open innovation models are becoming increasingly common in the pharmaceutical industry and could provide a valuable framework for advancing the development of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
